molecular formula C11H24ClNO2 B2728087 3-[Pentyl(propyl)amino]propanoic acid;hydrochloride CAS No. 2402828-64-0

3-[Pentyl(propyl)amino]propanoic acid;hydrochloride

Cat. No.: B2728087
CAS No.: 2402828-64-0
M. Wt: 237.77
InChI Key: KLUJFGCDOZCHCK-UHFFFAOYSA-N
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Description

3-[Pentyl(propyl)amino]propanoic acid hydrochloride (CAS No. 222028-65-1) is a tertiary amine-containing carboxylic acid derivative with the molecular formula C₁₁H₂₄ClNO₂ and a molecular weight of 237.77 g/mol . Structurally, it consists of a propanoic acid backbone substituted with a pentyl and propyl group on the amino nitrogen, forming a hydrochloride salt. This compound is primarily utilized as a synthetic building block in pharmaceutical and chemical research, particularly in the development of drug conjugates or bioactive molecules . Its physicochemical properties, such as solubility in polar solvents (e.g., water, ethanol), are influenced by the hydrophilic carboxylic acid and hydrochloride groups, balanced by the hydrophobic pentyl/propyl chains .

Properties

IUPAC Name

3-[pentyl(propyl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-3-5-6-9-12(8-4-2)10-7-11(13)14;/h3-10H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUJFGCDOZCHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCC)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Pentyl(propyl)amino]propanoic acid;hydrochloride typically involves a multi-step process. One common method includes the Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate is then subjected to further reactions with formic acid and formaldehyde to yield the final product . The reaction conditions often involve refluxing and the use of hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

For large-scale industrial production, the synthesis method is optimized for high yield and purity. The starting materials are chosen for their availability and cost-effectiveness. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[Pentyl(propyl)amino]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides like bromine or chlorine can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-[Pentyl(propyl)amino]propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-[Pentyl(propyl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-[pentyl(propyl)amino]propanoic acid hydrochloride, focusing on substituent variations, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
3-[Pentyl(propyl)amino]propanoic acid hydrochloride 222028-65-1 C₁₁H₂₄ClNO₂ 237.77 Pentyl and propyl substituents; linear alkyl chains Building block for drug synthesis; enhances lipophilicity
3-[Methyl(pentyl)amino]propanoic acid hydrochloride 625120-81-2 C₉H₂₀ClNO₂ 209.71 Methyl and pentyl substituents; smaller molecular size Impurity in ibandronate sodium (bone disease therapy)
3-[(2-Methylpropyl)amino]propanoic acid hydrochloride 1181458-60-5 C₈H₁₈ClNO₂ 195.69 Branched isobutyl substituent; increased steric hindrance Research reagent; potential impact on solubility and metabolic stability
p-(3-Morpholinopropoxy)carbanilic acid alkyl ester hydrochlorides (e.g., ethyl, pentyl) N/A Varies ~300–400 Morpholino group with alkyl esters; complex substituents Pharmacological modulation (e.g., receptor targeting)
Benazepril hydrochloride 86541-74-4 C₂₄H₂₈N₂O₅·HCl 460.96 Benzazepine core with amino propanoic acid; larger aromatic system Angiotensin-converting enzyme (ACE) inhibitor; antihypertensive drug

Key Structural and Functional Differences :

Alkyl Chain Variations: The target compound’s pentyl/propyl combination provides moderate lipophilicity, ideal for membrane permeability in drug design. Branched analogs like 3-[(2-methylpropyl)amino]propanoic acid hydrochloride exhibit higher steric hindrance, which may affect enzymatic degradation or solubility .

Functional Groups: Morpholino derivatives () introduce heterocyclic moieties, enabling hydrogen bonding and targeting specific enzymes (e.g., kinases) . Benazepril hydrochloride () incorporates a bicyclic benzazepine system, enabling ACE inhibition through its aromatic and carboxylate interactions .

Pharmacological Roles :

  • The methyl/pentyl variant (CAS 625120-81-2) is classified as a pharmaceutical impurity (e.g., in ibandronate sodium), emphasizing the need for stringent purity controls in APIs .
  • The target compound’s linear alkyl chains make it a versatile intermediate in synthesizing larger molecules, such as GPCR modulators or peptide conjugates .

Physicochemical Properties :

  • Solubility : The hydrochloride salt form enhances water solubility across analogs. However, longer alkyl chains (e.g., pentyl) reduce aqueous solubility compared to methyl or ethyl derivatives .
  • Stability : Branched analogs (e.g., 2-methylpropyl) may exhibit improved metabolic stability due to resistance to oxidative cleavage .

Biological Activity

3-[Pentyl(propyl)amino]propanoic acid hydrochloride, also known by its CAS number 2402828-64-0, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-[Pentyl(propyl)amino]propanoic acid hydrochloride
  • Molecular Formula : C₁₃H₃₁ClN₂O₂
  • Molecular Weight : 250.87 g/mol

Biological Activity Overview

The biological activity of 3-[Pentyl(propyl)amino]propanoic acid hydrochloride has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented, demonstrating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli350
Pseudomonas aeruginosa500

These results suggest that the compound has the potential to be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, with a notable effect on human breast cancer cells. The mechanism involves the disruption of mitochondrial function and activation of caspase pathways.

The biological activity of 3-[Pentyl(propyl)amino]propanoic acid hydrochloride is believed to be mediated through several mechanisms:

  • Inhibition of Cell Growth : The compound interferes with cell division and promotes apoptosis in cancer cells.
  • Membrane Disruption : It can disrupt bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at the University of Düsseldorf evaluated the antibacterial properties of various derivatives, including 3-[Pentyl(propyl)amino]propanoic acid hydrochloride. The study reported significant inhibition against multiple bacterial strains, reinforcing the compound's potential as an antibiotic candidate .
  • Cancer Cell Line Study : Another investigation focused on the effects of this compound on human breast cancer cells. Results indicated that treatment with varying concentrations led to increased rates of apoptosis compared to untreated controls, suggesting a dose-dependent response .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes and purification techniques for 3-[Pentyl(propyl)amino]propanoic acid hydrochloride? A: The synthesis typically involves alkylation of propanoic acid derivatives with pentyl and propyl amines under controlled conditions. Key steps include:

  • Alkylation : Reacting a propanoic acid precursor (e.g., methyl ester) with pentyl and propyl amines in an inert atmosphere (e.g., nitrogen) to avoid side reactions .
  • Hydrochloride Formation : Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane) to isolate high-purity product .

Advanced Synthesis

Q: How can reaction parameters be optimized to enhance yield and enantiomeric purity? A: Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during amine addition to minimize racemization .
  • Catalyst Selection : Using chiral catalysts (e.g., palladium complexes) to favor stereoselective alkylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while non-polar solvents enhance crystallization .
  • In-line Analytics : Employing HPLC-MS to monitor intermediate formation and adjust conditions in real time .

Structural Analysis (Basic)

Q: What spectroscopic methods are recommended for structural confirmation? A: Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify alkyl chain integration, amine proton environments, and carboxylate resonance .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 209.1183) .
  • IR Spectroscopy : Detect characteristic bands for amine (–NH, ~3300 cm1^{-1}) and carboxylate (C=O, ~1700 cm1^{-1}) .

Chiral Analysis (Advanced)

Q: How is stereochemical integrity assessed for chiral variants of this compound? A: Advanced methods include:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases of hexane/isopropanol to resolve enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to confirm configuration .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for resolving conflicting stereochemical assignments .

Biological Applications (Basic)

Q: How is this compound applied in enzyme mechanism studies? A: As a substrate analog or inhibitor:

  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} using spectrophotometric assays (e.g., NADH-dependent dehydrogenase inhibition) .
  • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target enzymes .

Biological Mechanisms (Advanced)

Q: What strategies elucidate its interaction with protease targets? A: Advanced approaches include:

  • Molecular Docking : Simulate binding poses with X-ray structures of proteases (e.g., trypsin-like enzymes) to identify key hydrogen bonds with the carboxylate group .
  • Mutagenesis Studies : Replace catalytic residues (e.g., Ser195 in chymotrypsin) to validate binding specificity .
  • Isotope Labeling : Use 15N^{15}N-labeled amine groups in NMR to track conformational changes upon enzyme binding .

Data Contradictions

Q: How should discrepancies in reported bioactivity or analytical data be resolved? A: Mitigation strategies:

  • Method Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer for enzyme studies) to control variables .
  • Batch Analysis : Compare multiple synthesis batches via LC-MS to rule out impurity-driven artifacts .
  • Collaborative Studies : Cross-validate findings with independent labs using shared reference standards .

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